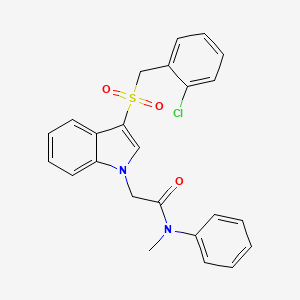
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol, also known as DTPE, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various medical conditions. DTPE is a synthetic compound that belongs to the class of piperazine derivatives.
Wirkmechanismus
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. This receptor is involved in the regulation of mood, anxiety, and stress responses. 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol also acts as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol is a relatively stable compound that can be easily synthesized in the laboratory. It has shown promising results in animal models of various medical conditions, making it a potential candidate for further research. However, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol should focus on its potential use as a treatment for various medical conditions, including anxiety, depression, and neurodegenerative diseases. Studies should also investigate the safety and efficacy of 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol in humans, as well as its potential side effects and interactions with other drugs. Additionally, research should explore the possibility of developing more potent and selective 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol analogs for improved therapeutic outcomes.
Synthesemethoden
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol can be synthesized using a simple reaction between 3,4-dimethoxyphenylacetonitrile and 4-(o-tolyl)piperazine in the presence of sodium borohydride. The reaction yields 1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)-2-(4-(o-tolyl)piperazin-1-yl)ethanol has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16-6-4-5-7-18(16)23-12-10-22(11-13-23)15-19(24)17-8-9-20(25-2)21(14-17)26-3/h4-9,14,19,24H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZRXXIFXXBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2456908.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)